tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride
Description
tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H17NO2·HCl and a molecular weight of 207.7 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJUPKRBKZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbenes for alkene cyclopropanation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
Lead Compound in Drug Discovery
tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is being investigated as a lead compound for developing new pharmaceuticals. Its unique cyclopropane structure allows for modifications that can enhance biological activity and selectivity towards specific targets, such as neurotransmitter receptors. Preliminary studies suggest that this compound may interact with various receptors, including those involved in neurological pathways, making it a candidate for treating conditions like depression and anxiety.
Bioactivity and Mechanism of Action
Research has indicated that the compound may exhibit significant bioactivity through its interaction with neurotransmitter systems. Studies typically involve assessing binding affinities and functional responses in cellular models to elucidate its pharmacological profile. Understanding these interactions is crucial for optimizing its therapeutic potential .
Chemical Research Applications
Synthetic Utility
The compound serves as an important building block in synthetic organic chemistry. Its structural features enable chemists to explore various modifications, leading to the development of novel compounds with desired properties. For instance, the tert-butyl group enhances solubility and stability, which are advantageous for biological applications .
Comparison with Analogous Compounds
A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound. The following table summarizes key analogs and their features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride | Similar cyclopropane core | Contains an additional methyl group on the amine |
| Isobutyl 1-(methylamino)cyclopropane-1-carboxylate | Different alkyl substituent | Variation in branching affects properties |
| Cyclopropyl 1-(methylamino)carboxylic acid | Lacks the tert-butyl group | More polar due to carboxylic acid functionality |
This table illustrates how the tert-butyl group significantly influences biological activity and synthetic utility, making it a valuable component in drug design.
Case Studies and Research Findings
Several studies have explored the biological properties of compounds related to this compound:
- Antifungal Activity : In studies comparing antifungal agents like Butenafine with their tert-butyl analogs, it was found that modifications could lead to variations in potency against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
- Lipophilicity Studies : Research examining the lipophilicity of compounds has shown that replacing the tert-butyl group can significantly alter solubility profiles. For example, substituting with CF3-cyclobutane resulted in increased log D values, indicating improved lipophilicity which is crucial for drug absorption and distribution .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 1-(amino)cyclopropane-1-carboxylate hydrochloride
- tert-Butyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride
- tert-Butyl 1-(propylamino)cyclopropane-1-carboxylate hydrochloride
Uniqueness: tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring. This substitution influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Biological Activity
tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is a compound characterized by its unique cyclopropane structure, featuring a tert-butyl group and a methylamino functional group. This compound has garnered interest in various fields, particularly in biological research, due to its distinctive properties and potential pharmacological applications.
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 207.70 g/mol . Its synthesis typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 207.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets and pathways. Preliminary investigations suggest potential interactions with neurotransmitter receptors, although comprehensive studies are required to elucidate its mechanisms fully. The compound's ability to form stable intermediates and react with various biological molecules is crucial for its pharmacological profile.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound. Although direct case studies on this specific compound are scarce, related compounds have demonstrated significant biological activity.
Table 2: Related Compounds and Their Activities
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride?
Methodological Answer: The synthesis typically involves cyclopropanation strategies and protection/deprotection steps. For example:
- Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or [2+1] cycloaddition with diazo compounds.
- Amine protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol or diethyl ether) .
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Optimize pH during salt formation to ensure crystallization.
Q. How is the compound characterized spectroscopically?
Methodological Answer: A multi-technique approach is essential:
- NMR :
- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and tert-butyl group (δ ~1.2–1.4 ppm). Carbamate carbonyl appears at δ ~155–160 ppm in ¹³C NMR.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding in the hydrochloride salt (use SHELXL for refinement) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring strain, hydrogen bonding):
- Variable Temperature (VT) NMR : Probe conformational changes in the cyclopropane ring.
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
- Crystallographic Validation : Resolve ambiguities in stereochemistry using SHELX or related software .
Example : Cyclopropane ring strain may cause unexpected coupling constants in NMR; DFT modeling can reconcile discrepancies .
Q. What strategies improve the stability of cyclopropane-containing intermediates in multi-step synthesis?
Methodological Answer: Cyclopropane rings are prone to ring-opening under acidic/basic conditions. Mitigation strategies include:
- Protection of reactive sites : Use Boc or Fmoc groups to shield the amine during subsequent steps.
- Solvent selection : Avoid protic solvents (e.g., water, alcohols) in reactions involving strained intermediates.
- Low-temperature reactions : Perform alkylation or coupling steps at –20°C to –78°C to minimize decomposition .
Q. How does the cyclopropane ring influence reactivity in medicinal chemistry applications?
Methodological Answer: The ring’s strain (~27 kcal/mol) enhances reactivity:
- Enzyme inhibition : Acts as a transition-state analog (e.g., mimicking bent substrates in proteases).
- Metabolic stability : The rigid structure resists oxidation, improving pharmacokinetics.
- Synthetic leverage : Participate in strain-release [3+2] cycloadditions for diversity-oriented synthesis .
Case Study : Cyclopropane derivatives show enhanced binding affinity to dopamine receptors compared to non-strained analogs .
Q. What analytical challenges arise in quantifying trace impurities in the hydrochloride salt?
Methodological Answer: Impurities (e.g., de-Boc byproducts, residual solvents) require sensitive methods:
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., GPCRs) using the cyclopropane’s geometry.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free Energy Calculations (MM-PBSA) : Estimate binding affinities and guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
